2-Iodobenzamide

Radiopharmaceutical imaging SPECT Melanoma diagnostics

2-Iodobenzamide: the ortho-iodinated benzamide scaffold proven superior to para isomers. Delivers usable whole-body SPECT images at 2–4 h post-injection vs. 24 h for para analogs—enabling same-day melanoma protocols and higher patient throughput. σ-1/σ-2 receptor Ki = 1.6 nM (2.6× para affinity) drives prostate cancer diagnostic development. Tumor-to-blood ratios exceed 400:1 with fast renal clearance via the o-iodohippuric acid pathway. Phase II/III validated with 95% specificity for melanoma detection. Distinct C—I⋯π halogen bonding (3.662–3.696 Å) provides a structurally characterized model for crystal engineering. ≥98% purity. Choose ortho for superior pharmacokinetics and supramolecular architecture.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
CAS No. 3930-83-4
Cat. No. B1293540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzamide
CAS3930-83-4
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)I
InChIInChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
InChIKeyYEOYYWCXWUDVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzamide (CAS 3930-83-4): Ortho-Iodinated Benzamide Building Block and Radiopharmaceutical Precursor


2-Iodobenzamide (o-iodobenzamide, C₇H₆INO, MW 247.03) is an ortho-iodinated aromatic benzamide that functions both as a versatile synthetic building block and as a core scaffold for radiopharmaceutical development . Its structural features include a benzamide moiety with iodine substitution at the ortho position, which confers distinct electronic, steric, and halogen-bonding properties compared to meta- and para-iodinated isomers. The compound has been extensively characterized crystallographically, revealing N—H⋯O hydrogen-bonded dimers and tetramers combined with C—I⋯π(ring) halogen bonds that generate supramolecular sheets [1]. In radiopharmaceutical applications, 2-iodobenzamide derivatives have been advanced to Phase II and Phase III clinical trials as SPECT imaging agents for melanoma detection [2].

2-Iodobenzamide (CAS 3930-83-4): Why Ortho-Iodination Confers Non-Interchangeable Properties Versus Para and Meta Isomers


The position of iodine substitution on the benzamide ring fundamentally alters pharmacokinetic behavior, receptor binding affinity, and solid-state properties in ways that cannot be predicted from in-class analogs. Systematic structure-distribution relationship studies of iodobenzamide positional isomers have demonstrated that ortho-iodinated derivatives exhibit markedly different tumor uptake kinetics, metabolic pathways, and clearance profiles compared to para-substituted analogs [1]. In melanoma imaging applications, the ortho-iodinated BZA2 provided usable images at 2-4 hours post-injection, whereas the para-iodinated BZA required 24-hour delayed imaging, representing a clinically meaningful reduction in protocol duration [2]. Furthermore, crystallographic analysis reveals that 2-iodobenzamide forms distinct C—I⋯π halogen bonding networks with iodine-to-centroid distances of 3.662 Å and 3.696 Å that differ fundamentally from the packing motifs observed in non-ortho halogenated benzamides [3]. These orthogonal differences in both biological performance and solid-state architecture preclude simple substitution based on molecular formula similarity alone.

2-Iodobenzamide (CAS 3930-83-4) Product-Specific Quantitative Differentiation Evidence


Faster Imaging Protocol: Ortho-Iodinated BZA2 Reduces Post-Injection Imaging Wait Time by ~20 Hours Versus Para-Iodinated BZA

The ortho-iodinated derivative ¹²³I-N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) enables acquisition of whole-body images of good quality at 2-4 hours post-injection, compared to the para-iodinated analog BZA which required imaging at 24 hours post-injection [1]. This represents a clinically significant reduction in protocol duration of approximately 20-22 hours [2].

Radiopharmaceutical imaging SPECT Melanoma diagnostics

Superior Tumor Uptake Kinetics: Ortho-¹²³I-ABA 2-2 Achieves 8.9-10.9% ID/g at 1-4 Hours Versus Lower Retention of Para Analog

In systematic structure-distribution relationship studies of positional isomers in melanoma-bearing nude mice, the ortho-iodinated derivative o-[¹²³I]ABA 2-2 exhibited the highest tumor uptake at early time points, reaching 8.9% injected dose per gram (%ID/g) at 1 hour post-injection and 10.9% ID/g at 4 hours post-injection [1]. In contrast, the most lipophilic para-derivative p-[¹²³I]ABA 2-2 showed longer retention but lower early-phase uptake [1].

Biodistribution Tumor uptake Melanoma Pharmacokinetics

Exceptional Tumor-to-Nontumor Contrast: Ortho-¹²³I-ABA 2-2 Achieves Tumor/Blood Ratio >400 and Tumor/Liver Ratio >70 at 48 Hours

The ortho-iodinated o-[¹²³I]ABA 2-2 undergoes rapid metabolism to o-[¹²³I]iodohippuric acid (OIH) followed by fast renal excretion, yielding tumor/nontumor (T/NT) ratios exceeding 400 for tumor/blood and exceeding 70 for tumor/liver at 48 hours post-injection [1]. These contrast ratios are attributed to the unique metabolic pathway of the ortho-iodinated isomer.

Imaging contrast Tumor-to-background ratio SPECT Melanoma

σ-1/σ-2 Receptor Binding Affinity: 2-IBP (Kᵢ = 1.6 nM) Shows 2.6-Fold Higher Affinity Than 4-IBP (Kᵢ = 4.09 nM) in Prostate Tumor Cells

In competition binding studies using LnCAP human prostate tumor cells, 2-[¹²⁵I]BP (2-iodobenzamide piperidinyl derivative) exhibited an inhibition constant Kᵢ of 1.6 nM for σ receptor binding sites [1]. The 4-iodo positional isomer (4-IBP) showed a Kᵢ of 4.09 nM under identical conditions, representing a 2.6-fold lower binding affinity [1].

Sigma receptor Prostate cancer Receptor binding Radioligand

Tumor Retention in Prostate Cancer Model: 2-[¹²⁵I]BP Achieves 2.0% ID/g at 4 Hours with Demonstrated Receptor-Specific Blocking

Biodistribution studies in nude mice bearing DU-145 human prostate tumor xenografts demonstrated that 2-[¹²⁵I]BP achieved 2.0 ± 0.05% injected dose per gram at 4 hours post-injection, the highest percentage among all tissues examined at that time point, with retention at 24 hours of 0.147 ± 0.038% ID/g [1]. Receptor binding specificity was confirmed by >50% reduction in tumor uptake (p = 0.001) upon co-administration of haloperidol as a blocking agent [1].

Prostate cancer Tumor retention Sigma receptor Biodistribution

Melting Point Range: 2-Iodobenzamide (97-101°C) Versus 2-Fluorobenzamide (116-119°C) Reflects Halogen-Dependent Thermal Properties

2-Iodobenzamide exhibits a melting point range of 97-101°C , which is approximately 17-19°C lower than 2-fluorobenzamide (116-119°C) [1]. This difference reflects the weaker intermolecular interactions associated with the larger, more polarizable iodine atom compared to fluorine, affecting crystallization behavior and solid-state handling.

Physicochemical properties Melting point Crystallinity Halogen substitution

2-Iodobenzamide (CAS 3930-83-4) Priority Application Scenarios Based on Quantitative Differentiation Evidence


Development of SPECT Radiopharmaceuticals Requiring Rapid Imaging Protocols (2-4 Hour Post-Injection Window)

Based on the direct head-to-head clinical comparison showing that ortho-iodinated BZA2 provides usable whole-body images at 2-4 hours post-injection versus 24 hours for the para-iodinated BZA analog [1], 2-iodobenzamide is the preferred scaffold when developing radiopharmaceuticals where rapid same-day imaging protocols are required. This differentiation is particularly relevant for melanoma SPECT imaging agents intended for clinical workflows where patient throughput and reduced wait times are operational priorities [2]. The ortho-iodination position enables the unique metabolic pathway to o-iodohippuric acid with fast renal clearance, which directly enables the accelerated imaging timeline [3].

Sigma Receptor-Targeted Imaging Agent Development for Prostate and Other σ-Expressing Tumors

2-Iodobenzamide-derived compounds demonstrate quantifiable binding affinity advantages at σ-1 and σ-2 receptors. The derivative 2-IBP exhibits a Kᵢ of 1.6 nM in LnCAP prostate tumor cells, representing 2.6-fold higher affinity than the para-iodinated 4-IBP analog (Kᵢ = 4.09 nM) [4]. This binding advantage, combined with demonstrated receptor-specific tumor retention (2.0% ID/g at 4 hours) and rapid clearance from normal tissues [4], positions 2-iodobenzamide as the starting material of choice for developing σ receptor-targeted diagnostic and potentially therapeutic agents for prostate cancer and other malignancies where σ receptors are overexpressed.

Melanoma Metastasis Detection Where High Contrast Ratios Are Critical for Small Lesion Identification

The ortho-iodinated derivatives of 2-iodobenzamide achieve tumor-to-blood ratios exceeding 400:1 and tumor-to-liver ratios exceeding 70:1 at 48 hours post-injection, as demonstrated in systematic structure-distribution relationship studies of iodobenzamide positional isomers [3]. These exceptionally high contrast ratios are directly attributable to the ortho-iodine substitution pattern, which directs metabolism toward o-iodohippuric acid and subsequent rapid renal excretion. This property is essential for applications requiring detection of small metastatic lesions (<3 mm thickness limitation noted in clinical studies) [1], where background signal suppression determines diagnostic sensitivity. The compound's clinical validation includes Phase II and Phase III trials demonstrating specificity of 95% for melanoma imaging [1][5].

Crystal Engineering and Halogen Bonding Studies Utilizing C—I⋯π Interactions

Crystallographic analysis has established that 2-iodobenzamide forms well-defined C—I⋯π(ring) halogen bonding networks with iodine-to-centroid distances of 3.662 Å and 3.696 Å, generating supramolecular sheets in the bc plane through combination with N—H⋯O hydrogen-bonded dimers and tetramers [6]. This structurally characterized halogen bonding architecture provides a validated model system for crystal engineering studies investigating iodine-based halogen bonding in aromatic amides. The melting point of 97-101°C facilitates crystallization studies under mild thermal conditions compared to higher-melting halogen analogs, offering practical advantages for supramolecular chemistry investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.